Trimebutine-d5 (fumarate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

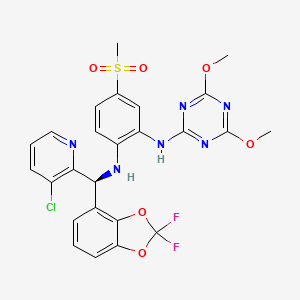

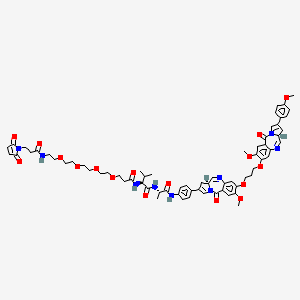

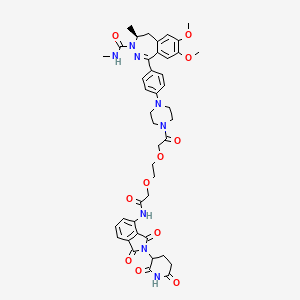

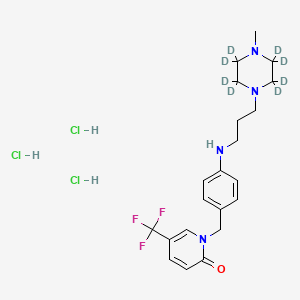

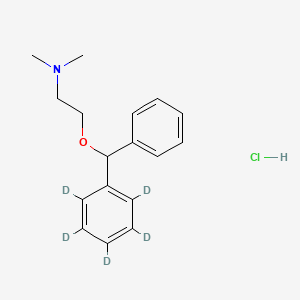

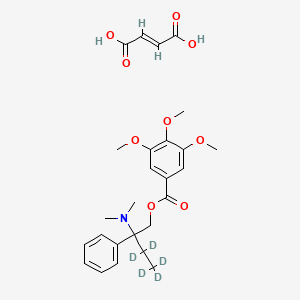

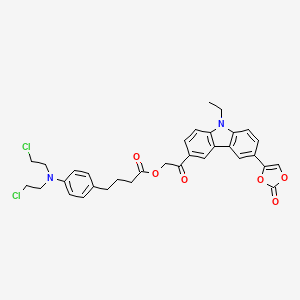

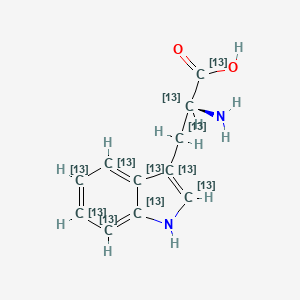

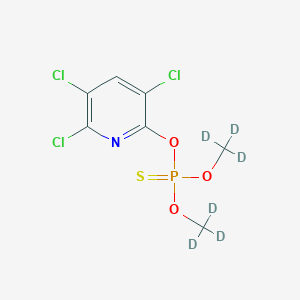

Trimebutine-d5 (fumarate) is a deuterium-labeled derivative of trimebutine, a spasmolytic agent that regulates intestinal and colonic motility. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of trimebutine. The compound is known for its antimuscarinic and weak mu opioid agonist effects, making it useful in the treatment of irritable bowel syndrome and other gastrointestinal disorders .

Méthodes De Préparation

The synthesis of trimebutine-d5 (fumarate) involves several steps:

Esterification and Amino-Methylation: 2-amino-2-phenylbutyric acid is esterified and amino-methylated simultaneously to obtain 2-(dimethylamino)-2-phenylmethyl butyrate.

Reduction: Sodium borohydride is used to reduce the esterified product to 2-(dimethylamino)-2-phenylbutyl alcohol.

Final Synthesis: The alcohol is then reacted with 3,4,5-trimethoxybenzoic acid in an organic solvent using protonic acid as a catalyst to produce trimebutine

Analyse Des Réactions Chimiques

Trimebutine-d5 (fumarate) undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Trimebutine-d5 (fumarate) is widely used in scientific research for various applications:

Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of trimebutine in the body.

Metabolic Studies: The deuterium labeling helps in tracing the metabolic pathways and identifying metabolites.

Drug Development: It serves as a reference compound in the development of new drugs targeting gastrointestinal disorders.

Cancer Research: Recent studies have shown its potential in promoting apoptosis in glioma cells, indicating its use as an anti-tumor agent

Mécanisme D'action

Trimebutine-d5 (fumarate) exerts its effects through several mechanisms:

Opioid Receptor Agonism: It acts as an agonist on peripheral mu, kappa, and delta opioid receptors, modulating gastrointestinal motility and pain.

Calcium Channel Inhibition: At high concentrations, it inhibits extracellular calcium influx in smooth muscle cells, affecting muscle contraction.

Peptide Release Modulation: It influences the release of gastrointestinal peptides like motilin, vasoactive intestinal peptide, gastrin, and glucagon, thereby regulating gastrointestinal function

Comparaison Avec Des Composés Similaires

Trimebutine-d5 (fumarate) is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Trimebutine: The non-labeled version used for treating gastrointestinal disorders.

N-desmethyltrimebutine: A major metabolite of trimebutine with similar pharmacological properties.

Domperidone: Another gastrointestinal motility agent, but with different mechanisms of action and receptor targets

Trimebutine-d5 (fumarate) stands out due to its specific use in research and its ability to provide detailed insights into the pharmacokinetics and metabolism of trimebutine.

Propriétés

Formule moléculaire |

C26H33NO9 |

|---|---|

Poids moléculaire |

508.6 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,7D2; |

Clé InChI |

FSRLGULMGJGKGI-ROARZMHJSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

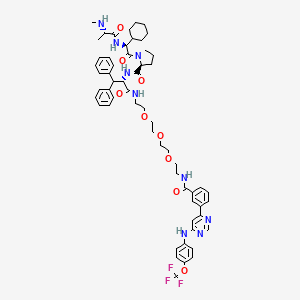

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)